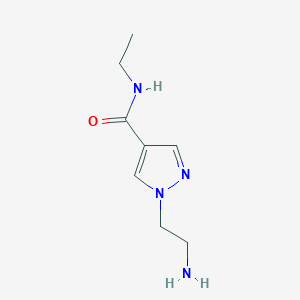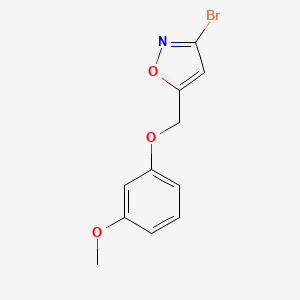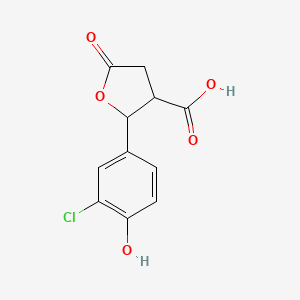
1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an aminoethyl group and an ethyl carboxamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 1H-pyrazole-4-carboxylic acid with ethylamine and 2-aminoethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group.
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
化学反応の分析
Types of Reactions: 1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
科学的研究の応用
1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
類似化合物との比較
- 1-(2-Aminoethyl)-3-methyl-1H-pyrazole-4-carboxamide
- 1-(2-Aminoethyl)-N-methyl-1H-pyrazole-4-carboxamide
- 1-(2-Aminoethyl)-N-ethyl-1H-imidazole-4-carboxamide
Comparison: 1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
1-(2-aminoethyl)-N-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-2-10-8(13)7-5-11-12(6-7)4-3-9/h5-6H,2-4,9H2,1H3,(H,10,13) |
InChIキー |
VXAADDXJTFKEIL-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CN(N=C1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789806.png)


![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11789828.png)





![4,6-Dibromothieno[2,3-b]pyridine](/img/structure/B11789859.png)

![Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11789874.png)


